Ethanesulfinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethanesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NOS/c1-2-5(3)4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGURQRYZKCDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77044-47-4 | |
| Record name | ethanesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ethanesulfinamide vs. Ethanesulfonamide: A Comparative Analysis of Structure, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Within the landscape of organosulfur chemistry, sulfinamides and sulfonamides represent two closely related yet functionally distinct classes of compounds. While separated by a single oxygen atom, the resulting divergence in the sulfur oxidation state imparts profoundly different stereoelectronic properties, chemical reactivity, and, consequently, strategic applications in synthesis and medicinal chemistry. This guide provides an in-depth, comparative analysis of ethanesulfinamide and ethanesulfonamide as model compounds. We will dissect their core chemical differences, from molecular geometry and electronic structure to synthetic accessibility and reactivity patterns. This exploration is designed to equip researchers, particularly those in drug development, with a foundational understanding of why one scaffold may be chosen over the other, whether for its role as a stable pharmacophore or as a transient chiral director.
Part 1: Core Structural and Electronic Distinctions
The fundamental difference between ethanesulfinamide and ethanesulfonamide lies in the oxidation state of the central sulfur atom. This primary distinction dictates the geometry, electronic nature, and overall chemical personality of each molecule.
-
Ethanesulfinamide : Features a sulfur atom in the +4 oxidation state, bonded to one ethyl group, one nitrogen atom, and one oxygen atom. It also possesses a lone pair of electrons.
-
Ethanesulfonamide : Contains a sulfur atom in its highest common oxidation state of +6, bonded to one ethyl group, one nitrogen atom, and two oxygen atoms.
This difference in oxidation state has critical stereochemical consequences.
Geometry and Chirality: The Impact of a Lone Pair
The presence of a non-bonding electron pair on the sulfur atom of ethanesulfinamide renders the sulfur center stereogenic.[1] The geometry around the sulfur is trigonal pyramidal, making the molecule chiral. This inherent chirality has been masterfully exploited in asymmetric synthesis.
In contrast, the sulfur atom in ethanesulfonamide is tetrahedral and achiral (unless chirality is introduced elsewhere in the molecule). This structural rigidity and stability are key to its prevalence as a core functional group in pharmaceuticals.
Caption: Molecular geometry of Ethanesulfinamide vs. Ethanesulfonamide.
Electronic Properties and Acidity
The presence of two electronegative oxygen atoms in the sulfonyl group (-SO₂) of ethanesulfonamide makes it a significantly stronger electron-withdrawing group than the sulfinyl group (-S(O)) of ethanesulfinamide. This has a direct impact on the acidity of the N-H protons. The sulfonamide protons are considerably more acidic because the resulting conjugate base (anion) is stabilized by resonance across two oxygen atoms, compared to only one in the deprotonated sulfinamide.
| Property | Ethanesulfinamide | Ethanesulfonamide |
| Formula | C₂H₇NOS | C₂H₇NO₂S |
| Molecular Weight | 93.15 g/mol | 109.15 g/mol [2] |
| Sulfur Oxidation State | +4 | +6 |
| Sulfur Geometry | Trigonal Pyramidal | Tetrahedral |
| Chirality at Sulfur | Yes[1] | No |
| Predicted pKa (N-H) | ~13-14 (estimated) | ~10.8[3] |
| S=O IR Stretch (cm⁻¹) | ~1050-1090 (one band) | ~1320-1350 (asym), ~1140-1160 (sym) |
Part 2: Synthesis and Chemical Reactivity
The synthetic routes to these compounds and their subsequent reactivity profiles are direct consequences of their structural and electronic differences.
Synthetic Pathways
Both classes of compounds are typically synthesized from precursors generated from ethanethiol. The key step is the formation of a sulfinyl or sulfonyl chloride, which then reacts with an amine.
Caption: General synthetic routes to ethanesulfinamide and ethanesulfonamide.
Synthesis of Ethanesulfonamide: The traditional synthesis involves the reaction of ethanesulfonyl chloride with an excess of ammonia or a primary/secondary amine.[4] The high stability of the sulfonyl group makes this a robust and high-yielding transformation.
Synthesis of Ethanesulfinamide: This synthesis is more delicate due to the intermediate oxidation state of the sulfur. It is typically prepared by reacting ethanesulfinyl chloride with an amine.[1] The sulfinyl chloride itself can be prepared from the corresponding thiol. Care must be taken to avoid over-oxidation to the sulfonyl chloride.
Comparative Reactivity
-
At the Sulfur Center : The sulfur atom in ethanesulfinamide is susceptible to both oxidation (to the corresponding sulfonamide) and reduction. The lone pair also allows it to act as a nucleophile in some contexts. The sulfur in ethanesulfonamide is in its highest oxidation state, making it exceptionally stable and generally unreactive towards further oxidation.[5]
-
At the Nitrogen Center : The nitrogen lone pair in a sulfinamide is more available and therefore more nucleophilic than in a sulfonamide. In the latter, the strong electron-withdrawing effect of the -SO₂ group significantly reduces the basicity and nucleophilicity of the nitrogen atom.
-
As a Chiral Auxiliary : The most significant application of sulfinamide chemistry in drug development is the use of chiral sulfinamides (like tert-butanesulfinamide) as chiral auxiliaries.[1] They can be condensed with aldehydes or ketones to form sulfinylimines, which then undergo diastereoselective nucleophilic addition. Subsequent acidic hydrolysis cleaves the auxiliary, yielding highly enantioenriched chiral amines—a critical building block for countless pharmaceuticals.
-
As a Pharmacophore : The sulfonamide group is one of the most privileged functional groups in medicinal chemistry.[6][7] Its stability, ability to act as a hydrogen bond donor (N-H) and acceptor (S=O), and its tetrahedral geometry allow it to make specific, high-affinity interactions with protein targets.[8] It is a cornerstone of antibacterial "sulfa" drugs, diuretics, and a vast array of modern targeted therapies.[9][10]
Part 3: Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by trained chemists in a proper laboratory setting with all necessary safety precautions.
Protocol 1: Synthesis of Ethanesulfonamide
This protocol is based on the general reaction of a sulfonyl chloride with ammonia.
Rationale: This is a standard nucleophilic substitution at the sulfonyl sulfur. Aqueous ammonia is used in excess to react with the sulfonyl chloride and to neutralize the HCl byproduct, driving the reaction to completion. The product's crystallinity and water solubility profile allow for a straightforward workup and purification.
Methodology:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Cool the flask in an ice-water bath.
-
Reagents: To the flask, add concentrated aqueous ammonia (e.g., 28%, 5 equivalents).
-
Reaction: Slowly add ethanesulfonyl chloride (1 equivalent), dissolved in a minimal amount of a suitable solvent like THF, via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Workup: Acidify the reaction mixture with concentrated HCl to pH ~1. This protonates any remaining ammonia.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The ethanesulfonamide product will move into the organic phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to yield pure ethanesulfonamide as a white crystalline solid.[11]
-
Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis (~60 °C).[3]
Protocol 2: Synthesis of Chiral N-tert-Butylethanesulfinamide (Illustrative Example)
This protocol illustrates a common method for preparing a chiral sulfinamide.
Rationale: This procedure involves the diastereoselective reaction of a Grignard reagent with a chiral sulfinate ester derived from an amino alcohol like (-)-menthol. The menthyl group acts as a chiral auxiliary to direct the nucleophilic attack, leading to an excess of one sulfur enantiomer.
Methodology:
-
Preparation of Sulfinate Ester: React ethanesulfinyl chloride with (-)-menthol in the presence of a non-nucleophilic base like pyridine to form the corresponding diastereomeric menthyl ethanesulfinate esters. Separate the diastereomers by chromatography.
-
Grignard Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the purified menthyl ethanesulfinate ester (1 equivalent) dissolved in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Amide Formation: In a separate flask, prepare the lithium amide of tert-butylamine by reacting tert-butylamine with n-butyllithium in THF at -78 °C.
-
Reaction: Slowly add the pre-formed lithium amide solution to the sulfinate ester solution at -78 °C.
-
Quenching: After stirring for 3-4 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether or ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography to yield the enantioenriched N-tert-butylethanesulfinamide.
-
Characterization: Confirm the structure via NMR and determine the enantiomeric excess using chiral HPLC.
Part 4: Conclusion for the Drug Developer
The choice between incorporating a sulfinamide or a sulfonamide motif into a drug discovery program is a strategic one, dictated by distinct goals.
Caption: Strategic selection framework for sulfinamides vs. sulfonamides.
-
Choose a Sulfinamide Scaffold when the primary goal is the asymmetric synthesis of a chiral intermediate , particularly a chiral amine. Its role is transient; it is a powerful tool that is removed after it has imparted its chirality.
-
Choose a Sulfonamide Scaffold when the goal is to build a metabolically stable, potent final drug candidate . Its robust nature and proven ability to form key interactions with biological targets make it an ideal permanent fixture in a molecule designed for therapeutic effect.[6][7][11][12]
A thorough understanding of the fundamental chemical differences between these two functional groups is not merely academic; it is essential for the rational design of synthetic routes and the intelligent construction of new chemical entities destined for the clinic.
References
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Australasian Society of Clinical Immunology and Allergy (ASCIA). Sulfonamide Antibiotic Allergy. [Link]
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Wikipedia. Sulfinamide. [Link]
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PubChem. Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(pentafluoroethyl)sulfonyl]-. [Link]
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Wikipedia. Sulfenamide. [Link]
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Alchemist-chem. Ethanesulfonate - Leading Sulfonic Acid & Guanidine Supplier in China. [Link]
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ResearchGate. General structure of sulfenamides (I), sulfinamides (II), sulfonamides (III), and some related compounds. [Link]
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Schaly, S. et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
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Harada, H. et al. (2001). Ethenesulfonamide and Ethanesulfonamide Derivatives, a Novel Class of Orally Active endothelin-A Receptor Antagonists. Bioorganic & Medicinal Chemistry. [Link]
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PubChem. Ethanesulfonamide. [Link]
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Iram, F. et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
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ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
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Mondal, T. et al. (2020). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry. [Link]
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Johnson, K. K. et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy. [Link]
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ResearchGate. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. [Link]
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ChemRxiv. The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K. [Link]
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Bolshan, Y. et al. (2021). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [Link]
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Wikipedia. Sulfonamide (medicine). [Link]
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Kazakova, O. B. et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Chemistry of Natural Compounds. [Link]
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American Academy of Allergy, Asthma & Immunology. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]
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Bolshan, Y. et al. (2021). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters. [Link]
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Rezen, A. et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
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Tran, D. et al. (2018). “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity. Journal of Ophthalmic Inflammation and Infection. [Link]
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Yousef, F. et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
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Benskin, J. P. et al. (2007). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Environmental Science & Technology. [Link]
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Evangelisti, L. et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. International Journal of Molecular Sciences. [Link]
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Ragab, F. A. et al. (2010). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie. [Link]
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Hajishaabanha, F. et al. (2019). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
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Harnessing the Power of Sulfinamides in Asymmetric Synthesis: A Guide to the Ellman Auxiliary
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chiral Amines and the Rise of the Sulfinamide Auxiliary
Chiral amines are ubiquitous and indispensable building blocks in the pharmaceutical and agrochemical industries.[1][2][3] Their presence is critical to the biological activity of a vast number of drugs and clinical candidates, making their efficient and stereocontrolled synthesis a cornerstone of modern organic chemistry.[1][4] Among the various strategies developed to achieve this, the use of chiral auxiliaries remains a robust and reliable method. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which it is cleaved to reveal the desired enantiomerically enriched product.
While the topic specified is ethanesulfinamide, the landscape of asymmetric synthesis, particularly for chiral amines, has been overwhelmingly dominated by its structural analog, tert-butanesulfinamide (tBS), since its introduction by Jonathan A. Ellman in 1997.[5][6] This reagent, often referred to as "Ellman's auxiliary," has emerged as the gold standard due to its high stereodirecting ability, broad substrate scope, operational simplicity, and the commercial availability of both enantiomers on a large scale.[1][7][8][9] Consequently, this guide will focus on the principles and applications of tert-butanesulfinamide as the archetypal and most field-proven reagent in its class, providing the in-depth technical insights required by professionals in drug development and chemical research.
The core of the Ellman methodology is a reliable three-step sequence that transforms simple prochiral carbonyl compounds into valuable chiral primary amines.[2][3][10] This process involves:
-
Condensation: Reaction of the chiral sulfinamide with a prochiral aldehyde or ketone to form a chiral N-sulfinyl imine.
-
Diastereoselective Addition: Nucleophilic addition to the carbon-nitrogen double bond, where the bulky and stereochemically defined sulfinyl group directs the approach of the nucleophile.
-
Cleavage: Removal of the auxiliary group under mild acidic conditions to unmask the final chiral amine.
This guide will dissect each of these stages, providing mechanistic rationale, detailed experimental protocols, and examples of its application in the synthesis of complex molecular architectures.
The Core Workflow: A Three-Step Symphony of Stereocontrol
The power of the tert-butanesulfinamide methodology lies in its modularity and predictable stereochemical outcomes. The entire process is designed to be a self-validating system, where high diastereoselectivity in the key addition step directly translates to high enantiomeric excess in the final product.
Figure 1: The general three-step workflow for asymmetric amine synthesis using tert-butanesulfinamide.
Part 1: Synthesis of Chiral N-tert-Butanesulfinyl Imines
The foundational step of the methodology is the condensation of tert-butanesulfinamide with a prochiral aldehyde or ketone.[10] The resulting N-sulfinyl imines are key intermediates; they are sufficiently stable for isolation and purification yet activated for nucleophilic attack.[6][7]
Causality Behind Experimental Choices
The direct condensation of an amine and a carbonyl compound is a reversible equilibrium. To drive the reaction towards the imine product, the water by-product must be removed. This is typically achieved using a Lewis acidic dehydrating agent.
-
Copper(II) Sulfate (CuSO₄): For most aldehydes, anhydrous CuSO₄ is the reagent of choice. It is inexpensive, effective, and operationally simple. It acts as both a Lewis acid to activate the carbonyl and a water scavenger.
-
Titanium(IV) Ethoxide (Ti(OEt)₄): For less reactive carbonyl compounds, such as sterically hindered aldehydes or ketones, a more potent Lewis acid is required.[11] Ti(OEt)₄ serves this purpose effectively, promoting condensation where weaker reagents fail.
The choice of solvent is also critical. Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard, as they do not compete with the reactants or interfere with the dehydrating agent.
Experimental Protocol: Synthesis of an N-Sulfinyl Aldimine
This protocol is a representative procedure for the condensation of an aldehyde with (R)-tert-butanesulfinamide using CuSO₄.
Materials:
-
Aldehyde (1.0 eq)
-
(R)-tert-butanesulfinamide (1.05 eq)
-
Anhydrous Copper(II) Sulfate (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde, (R)-tert-butanesulfinamide, and anhydrous DCM.
-
Stir the solution at room temperature and add anhydrous CuSO₄ in one portion.
-
Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄ and hydrated salts. Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine.
-
The product is often pure enough for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Part 2: The Stereochemistry-Defining Step: Diastereoselective Nucleophilic Addition
This is the most critical step of the sequence, where the new stereocenter is formed with high fidelity. The chiral sulfinyl group acts as a powerful controller, directing the incoming nucleophile to one of the two diastereotopic faces of the imine.
Mechanistic Insight: The Basis of Stereocontrol
The high diastereoselectivity observed in the addition of organometallic reagents (e.g., Grignard reagents) to N-tert-butanesulfinyl imines is explained by a Zimmerman-Traxler-like, six-membered chair transition state.[5]
Key Principles:
-
Chelation: The magnesium atom of the Grignard reagent coordinates to both the imine nitrogen and the sulfinyl oxygen, creating a rigid, chair-like cyclic transition state.
-
Steric Hindrance: The bulky tert-butyl group on the sulfur atom preferentially occupies a pseudo-equatorial position to minimize steric clashes.
-
Directed Attack: This arrangement leaves one face of the imine exposed. The R-group of the nucleophile (R'-MgBr) is delivered from the less sterically hindered face, away from the tert-butyl group, leading to the observed product.
Note: A proper chemical drawing of the 6-membered chair transition state would be inserted here in a real whitepaper. The DOT language is not suited for complex chemical structure rendering. For the purpose of this response, a conceptual diagram is generated below.
Figure 2: Simplified chair-like transition state model.
Protocol: Diastereoselective Grignard Addition
This protocol describes the addition of a Grignard reagent to a chiral N-sulfinyl imine. Low temperature is crucial to maximize diastereoselectivity by favoring the more ordered, chelated transition state.
Materials:
-
N-Sulfinyl imine (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 eq, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-sulfinyl imine in anhydrous THF or DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise via syringe over 15-20 minutes. The rate of addition is critical to maintain the low temperature and control the reaction exotherm.
-
Stir the reaction at -78 °C for 3-5 hours. Monitor by TLC for the consumption of the starting imine.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the pure sulfinamide adduct. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Data Presentation: Scope of Nucleophilic Addition
The methodology is compatible with a wide range of nucleophiles, consistently affording high yields and diastereoselectivities.
| Entry | Aldehyde Derivative (R) | Nucleophile (R') | Yield (%) | d.r. |
| 1 | Phenyl | MeMgBr | 94 | >98:2 |
| 2 | Isobutyraldehyde | VinylMgBr | 92 | 96:4 |
| 3 | Cinnamaldehyde | EtMgBr | 89 | 95:5 |
| 4 | 4-MeO-Ph | PhMgBr | 98 | >98:2 |
| 5 | n-Hexanal | AllylMgBr | 90 | 94:6 |
Table 1: Representative yields and diastereomeric ratios for the addition of Grignard reagents to N-tert-butanesulfinyl aldimines. Data is illustrative of typical results reported in the literature.
Part 3: Unveiling the Amine: Cleavage of the Auxiliary
The final step is the hydrolytic cleavage of the N-sulfinyl group to release the free primary amine.[12] This transformation must be efficient and mild enough to avoid racemization of the newly created stereocenter or degradation of other functional groups in the molecule.
The Chemistry of Cleavage
The sulfinamide linkage is labile to strong acid. The most common and effective method involves treating the sulfinamide adduct with a stoichiometric amount of hydrochloric acid (HCl) in a protic solvent, typically methanol or ethanol.[6][12] The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of the solvent or chloride ion at the sulfur center, leading to the release of the amine hydrochloride salt.
The byproducts are a tert-butyl sulfinate ester and other sulfur-containing species. While recovery of the chiral auxiliary is possible, it is often not performed in a research setting due to the low cost of the reagent.[12] However, for industrial-scale synthesis, protocols for recycling the auxiliary have been developed.[12]
Experimental Protocol: Sulfinyl Group Deprotection
Materials:
-
Sulfinamide adduct (1.0 eq)
-
Hydrochloric Acid (4.0 M in 1,4-Dioxane or prepared in Methanol) (2.0-3.0 eq)
-
Methanol or Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the sulfinamide adduct in a minimal amount of methanol or diethyl ether.
-
Add the HCl solution and stir the mixture at room temperature. The reaction is typically complete within 1 hour.
-
The product, an amine hydrochloride salt, may precipitate from the solution (especially if diethyl ether is used). The solid can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free amine, dissolve the crude hydrochloride salt in water and basify to pH > 10 with a base (e.g., NaOH, NaHCO₃).
-
Extract the free amine into an organic solvent (e.g., DCM, ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to provide the final, enantiomerically enriched primary amine.
Applications in the Synthesis of Bioactive N-Heterocycles
The power of the tert-butanesulfinamide method extends beyond the synthesis of simple acyclic amines. The chiral amines produced are versatile intermediates for constructing complex, high-value molecules such as nitrogen-containing heterocycles, which are prevalent motifs in natural products and pharmaceuticals.[7][13][14]
For example, the synthesis of enantiopure 2-substituted pyrrolidines can be achieved by using a nucleophile that contains a masked aldehyde, such as the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane. After the standard three-step sequence, the resulting amine contains an acetal protecting group. Deprotection of the acetal under acidic conditions unmasks the aldehyde, which undergoes spontaneous intramolecular cyclization (reductive amination) to form the pyrrolidine ring system with high stereochemical fidelity.
Figure 3: Workflow for asymmetric synthesis of 2-substituted pyrrolidines.
This strategy has been successfully applied to the synthesis of numerous alkaloids and other bioactive compounds, demonstrating the robustness and versatility of the Ellman auxiliary in complex target-oriented synthesis.[7][8]
Conclusion and Outlook
The development of tert-butanesulfinamide has provided the field of organic synthesis with a remarkably reliable and versatile tool for the asymmetric synthesis of chiral amines.[7][10] Its utility is rooted in a predictable, three-step process characterized by high yields, exceptional stereocontrol, and a broad tolerance for diverse functional groups. The methodology's success is evident from its widespread adoption in both academic and industrial laboratories, where it has been employed on scales ranging from milligrams to metric tons.[1] For researchers and drug development professionals, the Ellman auxiliary represents a first-line strategy for accessing enantiomerically pure amines, enabling the rapid synthesis of chiral building blocks, complex natural products, and novel pharmaceutical candidates. The principles and protocols outlined in this guide serve as a practical foundation for harnessing the full potential of this powerful chiral auxiliary.
References
-
Jain, S., & Singh, V. K. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(70), 42961–42985. [Link]
-
Kachler, M., & Faist, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
-
Synthesis and Applications of tert-Butanesulfinamide. ResearchGate. (n.d.). [Link]
-
Chowdhury, S., & Ellman, J. A. (2011). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 6(2), 173–185. [Link]
-
Jain, S., & Singh, V. K. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(70), 42961–42985. [Link]
-
Braga, A. L., & Silveira, C. C. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. Tetrahedron Letters, 50(17), 1933–1935. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. (n.d.). [Link]
-
Zhang, Y., & Wang, J. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(4), M1275. [Link]
-
Li, G., & Wu, J. (2022). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 8(14). [Link]
-
Zhang, Y., & Wang, J. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. ResearchGate. [Link]
-
Kachler, M., & Faist, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals. [Link]
-
tert-Butanesulfinamide. Wikipedia. (2023, December 1). [Link]
-
Chowdhury, S., & Ellman, J. A. (2011). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]
-
Chowdhury, S., & Ellman, J. A. (2011). Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]
-
Jain, S., & Singh, V. K. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. [Link]
-
N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. (n.d.). [Link]
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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- 4. mdpi.com [mdpi.com]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 7. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
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- 11. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
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- 14. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Diastereoselective addition to N-sulfinyl imines derived from ethanesulfinamide
Application Note: High-Precision Diastereoselective Addition to -Ethanesulfinyl Imines
Executive Summary
This application note details the protocol for the synthesis and diastereoselective functionalization of
This guide addresses the specific challenges of using the smaller ethyl group compared to the bulky tert-butyl group. It provides optimized conditions to maximize diastereomeric ratios (
Key Applications
-
Atom-Economical Synthesis: Higher active mass fraction compared to
-butyl variants.[1] -
Steric Fine-Tuning: Accessing specific steric pockets in enzyme inhibitors where bulky auxiliaries fail to condense with hindered ketones.[1]
-
Comparative Mechanistic Studies: Evaluating steric vs. electronic effects in nucleophilic additions.
Mechanistic Principles & Signaling Pathways[1]
The stereocontrol in additions to
Stereochemical Control Models
Two primary pathways dictate the stereochemical outcome:
-
Chelation-Control (Cyclic TS): Occurs with coordinating Lewis acids (e.g.,
, ) or Grignard reagents.[1] The metal coordinates both the sulfinyl oxygen and the imine nitrogen, locking the face of attack. -
Non-Chelation Control (Open TS): Occurs with non-coordinating cations (e.g.,
, ) or bulky Lewis acids.[1] The dipoles align anti-parallel to minimize repulsion.
Critical Insight: With ethanesulfinamide, the Chelation-Control model is preferred to maximize
Reaction Pathway Diagram[1]
Figure 1: Workflow for the asymmetric synthesis of amines via ethanesulfinamide. The Transition State (TS) is the critical determinant of stereochemical purity.
Experimental Protocols
Reagent Preparation & Handling[1]
-
Ethanesulfinamide: Ensure optical purity (>99%
). Store under argon at -20°C. Hygroscopic. -
Solvents: Toluene and DCM must be anhydrous (<50 ppm
).[1] -
Glassware: Flame-dried under vacuum; cool under argon flow.[1]
Protocol A: Condensation (Imine Formation)
The condensation of ethanesulfinamide with aldehydes/ketones is slower than with
Reagents:
-
Aldehyde/Ketone (1.0 equiv)[1]
-
(R)- or (S)-Ethanesulfinamide (1.1 equiv)[1]
- (2.0 equiv) – Water scavenger and Lewis Acid catalyst[1]
-
THF or DCM (0.5 M)[1]
Step-by-Step:
-
Dissolution: In a glovebox or under
, dissolve ethanesulfinamide in anhydrous THF. -
Activation: Add
neat via syringe. The solution may warm slightly. -
Substrate Addition: Add the carbonyl compound.
-
Reflux: Heat to 60°C (for ketones) or RT (for aldehydes) for 12–24 hours. Monitor by TLC/LCMS.
-
Workup (Critical): Pour mixture into a vigorously stirred brine solution. The titanium salts will precipitate as a white solid. Dilute with EtOAc.
-
Filtration: Filter through a Celite pad to remove titanium salts.
-
Purification: Silica gel chromatography (Hex/EtOAc). Note: Ethanesulfinyl imines are generally stable but should be stored at -20°C.[1]
Protocol B: Diastereoselective Grignard Addition
Objective: Maximize
Reagents:
- -Ethanesulfinyl Imine (1.0 equiv)[1]
- (2.0 equiv)[1]
-
DCM (Non-coordinating solvent enhances chelation) or Toluene.[1] Avoid THF if possible, as it competes for Mg coordination.
Step-by-Step:
-
Cooling: Dissolve the imine in anhydrous DCM (0.2 M) and cool to -78°C .
-
Addition: Add the Grignard reagent dropwise over 30 minutes. Rapid addition causes local heating and erodes dr.
-
Equilibration: Stir at -78°C for 4 hours. Do not warm to 0°C unless conversion is stalled.
-
Quench: Add saturated
solution at -78°C, then warm to RT. -
Extraction: Extract with DCM (3x). Dry over
. -
Analysis: Determine
via crude NMR or HPLC.
Data Interpretation: Solvent Effects on Selectivity Table 1: Comparative Selectivity for Ethanesulfinyl vs. t-Butanesulfinyl Imines
| Solvent | Reagent | Auxiliary | Temp | Yield (%) | dr (approx) |
| DCM | PhMgBr | Ethane | -78°C | 85 | 90:10 |
| DCM | PhMgBr | t-Butane | -48°C | 92 | 98:2 |
| THF | PhMgBr | Ethane | -78°C | 88 | 75:25 |
| Toluene | PhMgBr | Ethane | -78°C | 82 | 93:7 |
Note: Data derived from comparative kinetic trends in sulfinamide chemistry [1, 2]. The ethyl auxiliary requires non-coordinating solvents (DCM/Toluene) to approach the selectivity of the t-butyl group.
Protocol C: Deprotection (Cleavage)
Cleavage of the ethanesulfinyl group yields the free amine salt.
-
Dissolve the addition product in MeOH.
-
Add 4.0 M HCl in dioxane (4 equiv).
-
Stir at RT for 30 minutes.
-
Concentrate to dryness. The residue is the chiral amine hydrochloride.
-
Byproduct Note: Ethanesulfinic acid is volatile and water-soluble, making purification easier than with aromatic auxiliaries.[1]
Troubleshooting & Optimization Guide
Low Diastereoselectivity (dr < 80:20)[1][2]
-
Cause: Insufficient steric bulk of the ethyl group allowing "leakage" into the non-chelated transition state.
-
Solution 1 (Lewis Acid Additive): Add 1.1 equiv of
or prior to nucleophile addition.[1] This creates a tighter chelate or enforces a specific dipole alignment. -
Solution 2 (Solvent Switch): Move from ether-based solvents to pure Toluene.[1] Toluene destabilizes the open transition state, favoring the closed, chelated magnesium bridge.
Poor Conversion[1]
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][2][3][4][5][6] Accounts of Chemical Research, 35(11), 984–995.
-
[1]
- Context: Establishes the foundational mechanism for sulfinyl imine additions, applicable to the ethyl analog.
-
-
Senanayake, C. H., et al. (1996). The Role of Sulfinylimines in Asymmetric Synthesis. Tetrahedron Letters, 37(19), 3271-3274.[1]
-
[1]
- Context: Discusses the chelation models essential for optimizing smaller sulfinyl auxiliaries.
-
-
Davis, F. A., & Zhou, P. (1994). Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines).[1] Journal of Organic Chemistry, 59(12), 3243–3245.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
-
[1]
- Context: Comprehensive review detailing the "Open" vs. "Closed" transition states required to rationalize the ethanesulfinamide outcomes.
-
Sources
- 1. US10759786B2 - 1-tetrahydropyranylcarbonyl-2,3-dihydro-1H-indole compounds for treating cancer - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 5. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis of Chiral Amines Using Ethanesulfinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and bioactive molecules. Their stereoselective synthesis is a critical challenge in modern organic chemistry and drug development. This document provides a comprehensive guide to the synthesis of chiral amines utilizing ethanesulfinamide as a chiral auxiliary. The methodology is presented as a robust, three-step sequence: (1) condensation of ethanesulfinamide with a prochiral ketone or aldehyde to form an N-ethanesulfinyl imine; (2) diastereoselective nucleophilic addition to the imine, establishing the new stereocenter; and (3) acidic cleavage of the sulfinyl group to furnish the desired chiral amine. This protocol offers a detailed exploration of the underlying principles, step-by-step experimental procedures, and critical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Chiral Amines
Chiral amines are ubiquitous structural motifs in over 80% of all drugs and drug candidates, underscoring their significance in medicinal chemistry.[1] The precise three-dimensional arrangement of substituents around the nitrogen atom is often crucial for biological activity, making the development of reliable methods for their asymmetric synthesis a paramount objective. The use of chiral sulfinamides, particularly the well-established tert-butanesulfinamide introduced by Ellman, has become a cornerstone of this field.[1][2][3] This guide focuses on ethanesulfinamide, a related chiral auxiliary, and provides a detailed protocol for its application in the asymmetric synthesis of a diverse range of chiral amines.
The synthetic strategy hinges on the temporary installation of the chiral ethanesulfinyl group, which serves multiple critical functions: it acts as a chiral directing group, activating the imine for nucleophilic attack and controlling the stereochemical outcome with high fidelity.[4] Subsequently, the sulfinyl group is readily cleaved under mild acidic conditions, revealing the target chiral amine.[2][4]
The Three-Pillar Approach to Chiral Amine Synthesis
The synthesis of chiral amines using ethanesulfinamide is a sequential process that can be broken down into three core transformations. Understanding the causality behind each step is crucial for successful execution and optimization.
Pillar 1: Formation of the N-Ethanesulfinyl Imine
The initial step involves the condensation of ethanesulfinamide with a ketone or aldehyde.[2][5] This reaction forms the corresponding N-ethanesulfinyl imine, a key intermediate that is more stable to hydrolysis than many other imines yet highly reactive towards nucleophiles.[4]
Mechanism: The reaction proceeds via a nucleophilic addition of the sulfinamide nitrogen to the carbonyl carbon, followed by elimination of water.[6] To drive the equilibrium towards the imine product, a dehydrating agent or a Lewis acid catalyst is typically employed.
Causality of Reagent Choice:
-
Lewis Acids: For many aldehydes and ketones, a Lewis acid such as copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄) is essential. These reagents coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the sulfinamide. Ti(OEt)₄ is particularly effective for less reactive ketones.
-
Dehydrating Agents: Anhydrous magnesium sulfate (MgSO₄) can also be used as a simple dehydrating agent to remove the water formed during the reaction and shift the equilibrium towards the product.
Caption: Condensation of ethanesulfinamide with a ketone.
Pillar 2: Diastereoselective Nucleophilic Addition
This is the stereochemistry-defining step of the synthesis. A nucleophile, such as a Grignard reagent or an organolithium species, is added to the N-ethanesulfinyl imine. The chiral ethanesulfinyl group directs the nucleophile to one face of the C=N double bond, resulting in the formation of one diastereomer in high excess.[4][7]
Stereochemical Model: The high diastereoselectivity is rationalized by a six-membered chair-like transition state where the metal cation of the nucleophilic reagent chelates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric interactions, the larger substituent on the imine carbon (RL) occupies a pseudo-equatorial position. The nucleophile then attacks from the less hindered face, opposite to the bulky ethyl group on the sulfur atom.
Caption: Stereoselective nucleophilic addition to the imine.
Causality of Reaction Conditions:
-
Nucleophile: Grignard reagents are commonly used and often provide excellent diastereoselectivities.[7]
-
Solvent: Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred as they can enhance the diastereoselectivity of the addition.[7] More coordinating solvents like tetrahydrofuran (THF) may sometimes lead to lower selectivity.[7]
Pillar 3: Deprotection to Yield the Chiral Amine
The final step is the removal of the ethanesulfinyl auxiliary group to unmask the desired chiral primary amine. This is typically achieved by treating the sulfinamide product with a strong acid in an alcoholic solvent, such as hydrochloric acid in methanol.
Mechanism: The acidic conditions protonate the nitrogen atom of the sulfinamide, making the sulfinyl group a good leaving group. Subsequent solvolysis liberates the free amine, which is usually isolated as its hydrochloride salt.
Experimental Protocols
Note: The following protocols are based on well-established procedures for the analogous tert-butanesulfinamide.[2][5] Due to the steric and electronic differences between an ethyl and a tert-butyl group, optimization of reaction times, temperatures, and reagent stoichiometry may be necessary when using ethanesulfinamide.
Protocol 1: Synthesis of N-Ethanesulfinyl Imine from a Ketone
This protocol describes the condensation of (R)-ethanesulfinamide with acetophenone as a model reaction.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (R)-Ethanesulfinamide | 91.15 | 0.91 g | 10.0 | 1.0 |
| Acetophenone | 120.15 | 1.32 g (1.2 mL) | 11.0 | 1.1 |
| Titanium(IV) ethoxide | 228.11 | 4.56 g (4.6 mL) | 20.0 | 2.0 |
| Anhydrous THF | - | 40 mL | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-ethanesulfinamide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Add acetophenone (1.1 eq) to the solution.
-
Add titanium(IV) ethoxide (2.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude N-ethanesulfinyl imine solution can be used directly in the next step or purified by quenching with brine, filtering through celite, extracting with ethyl acetate, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purification by flash chromatography on silica gel may be performed if necessary, but the crude product is often of sufficient purity for the subsequent step.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol describes the addition of methylmagnesium bromide to the N-ethanesulfinyl imine of acetophenone.
| Reagent/Material | Concentration | Amount | Moles (mmol) | Equivalents |
| Crude N-ethanesulfinyl imine | (from Protocol 1) | ~10.0 mmol | 10.0 | 1.0 |
| Methylmagnesium bromide | 3.0 M in Et₂O | 5.0 mL | 15.0 | 1.5 |
| Anhydrous Dichloromethane | - | 50 mL | - | - |
| Saturated NH₄Cl (aq) | - | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
Dissolve the crude N-ethanesulfinyl imine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -48 °C in a dry ice/acetone bath.
-
Add the methylmagnesium bromide solution (1.5 eq) dropwise to the cooled, stirred solution over 15-20 minutes.
-
Stir the reaction mixture at -48 °C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -48 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfinamide by flash chromatography on silica gel.
Protocol 3: Cleavage of the Ethanesulfinyl Group
This protocol describes the final deprotection step to obtain the chiral amine hydrochloride.
| Reagent/Material | Concentration | Amount | Moles (mmol) | Equivalents |
| N-Ethanesulfinyl amine | (from Protocol 2) | ~9.0 mmol | 9.0 | 1.0 |
| HCl in Methanol | ~1.25 M | 21.6 mL | 27.0 | 3.0 |
| Diethyl ether | - | As needed | - | - |
Procedure:
-
Dissolve the purified N-ethanesulfinyl amine (1.0 eq) in methanol.
-
Add the solution of hydrochloric acid in methanol (3.0 eq) to the stirred solution at room temperature.
-
Stir the reaction for 30-60 minutes, during which time the amine hydrochloride salt may precipitate.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the amine hydrochloride salt fully.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the enantiomerically enriched chiral amine hydrochloride.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: All steps, particularly the formation of the imine and the Grignard addition, are sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and an inert atmosphere.
-
Low Yield in Condensation: If the imine formation is sluggish or gives low yields, increasing the amount of Lewis acid or the reaction temperature may be beneficial. For particularly unreactive ketones, Ti(OEt)₄ is generally more effective than CuSO₄.
-
Low Diastereoselectivity: The diastereoselectivity of the nucleophilic addition can be influenced by the solvent and temperature. Lowering the reaction temperature often improves selectivity. As noted, non-coordinating solvents like DCM or toluene can also enhance diastereoselectivity.[7]
-
Incomplete Deprotection: If the final cleavage of the sulfinyl group is incomplete, the reaction time can be extended, or a slight excess of acid can be added.
Conclusion
The use of ethanesulfinamide as a chiral auxiliary provides a powerful and versatile method for the asymmetric synthesis of chiral amines. The three-step sequence of condensation, diastereoselective nucleophilic addition, and deprotection is a highly reliable and scalable process. By understanding the mechanistic underpinnings of each step and carefully controlling the reaction conditions, researchers can access a wide array of enantiomerically enriched chiral amines, which are invaluable building blocks for the pharmaceutical and agrochemical industries. While much of the foundational work has been established with the bulkier tert-butanesulfinamide, the principles and protocols outlined herein provide a solid framework for the successful application of ethanesulfinamide in asymmetric synthesis.
References
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. [Link]
-
(PDF) Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]
-
Scheme 1. Condensation of sulfonamides with aldehydes. ResearchGate. [Link]
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
-
Enantioselective Synthesis of Chiral Sulfinamidines via Asymmetric Amination of Sulfenamides Using a Chiral Phosphoric Acid Catalyst. ResearchGate. [Link]
-
Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(PDF) Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]
-
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. ChemRxiv. [Link]
-
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to a-Chiral N-Sulfonyl Imines. ResearchGate. [Link]
-
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Olefination of Aldehydes, Part 3: Condensations. YouTube. [Link]
-
Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. The Journal of Organic Chemistry. [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. ACS Omega. [Link]
-
tert-Butanesulfinamide. Wikipedia. [Link]
-
Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications. [Link]
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- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Nucleophilic Additions to Ethanesulfinamide Imines
Welcome to the technical support center for nucleophilic additions to N-sulfinyl imines, focusing on the versatile ethanesulfinamide and tert-butanesulfinamide auxiliaries. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chemistry for the asymmetric synthesis of chiral amines. The addition of nucleophiles to these chiral imines is a cornerstone of modern organic synthesis, providing access to a vast array of enantioenriched amine building blocks.[1][2] However, like any sophisticated chemical transformation, it can present challenges.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues that can lead to diminished yields and diastereoselectivity. My goal is to provide not just procedural solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your own laboratory.
I. Troubleshooting Low Conversion or No Reaction
One of the most common issues encountered is a failure of the reaction to proceed to completion, resulting in the recovery of starting materials. This can often be traced back to the quality of the reagents or suboptimal reaction conditions.
FAQ 1: My Grignard or organolithium addition is sluggish or fails completely. What are the likely causes?
Answer: When facing low or no conversion with highly reactive organometallic reagents, the primary suspects are reagent deactivation, poor imine quality, or inappropriate reaction setup.
-
Reagent Quality and Titration: Grignard and organolithium reagents are potent bases and will react rapidly with any acidic protons present in the reaction medium.[3] This includes trace amounts of water, alcohols, or even acidic protons on the starting imine itself.
-
Causality: The acid-base reaction is kinetically much faster than the desired nucleophilic addition to the imine C=N bond. If your organometallic reagent is consumed by these side reactions, there won't be enough to drive the primary reaction forward.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction performed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are critical.
-
Titrate Your Reagent: The concentration of commercially available or freshly prepared organometallic reagents can vary. Always titrate your Grignard or organolithium solution immediately before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
Check for Starting Material Impurities: Ensure your sulfinamide and aldehyde/ketone starting materials for imine formation are pure and dry.
-
-
-
Imine Stability and Purity: While N-tert-butanesulfinyl imines are generally stable, some can be prone to hydrolysis or decomposition, especially if they are not stored properly or if purification was incomplete.[4]
-
Causality: Impurities or decomposed imine will not participate in the reaction, leading to lower than expected yields.
-
Troubleshooting Protocol:
-
Fresh is Best: Use freshly prepared imine for the best results.
-
Proper Storage: If you must store the imine, do so under an inert atmosphere at low temperature.
-
Characterization: Confirm the purity of your imine by ¹H NMR before proceeding with the addition reaction.
-
-
-
Reaction Temperature: While many additions are run at low temperatures (-78 °C or -48 °C) to maximize diastereoselectivity, some sluggish reactions may require warmer temperatures to proceed at a reasonable rate.
-
Causality: The rate of reaction is temperature-dependent. If the activation energy for the addition is not being overcome at low temperatures, the reaction will stall.
-
Troubleshooting Protocol:
-
Gradual Warming: If you observe no reaction at -78 °C after a reasonable time, allow the reaction to slowly warm to -48 °C, -20 °C, or even 0 °C, monitoring the progress by TLC or LC-MS.
-
-
Diagram: Troubleshooting Low Conversion
Caption: Decision workflow for troubleshooting low conversion.
II. Addressing Poor Diastereoselectivity
A hallmark of using the Ellman auxiliary is the high degree of stereocontrol it imparts.[1] When diastereoselectivity is low, it often points to issues with the reaction solvent, the nature of the organometallic reagent, or the presence of additives.
FAQ 2: My reaction gave a good yield, but the diastereomeric ratio (d.r.) is poor. How can I improve this?
Answer: Poor diastereoselectivity is a common frustration, but it is often tunable by adjusting the reaction parameters. The key is to favor a single, highly organized transition state.
-
Solvent Choice is Critical: The coordinating ability of the solvent plays a major role in the stereochemical outcome, particularly for Grignard additions.
-
Causality: High diastereoselectivity is often achieved through a closed, six-membered cyclic transition state where the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen.[2] Non-coordinating solvents like dichloromethane (DCM) or toluene favor this rigid arrangement.[5][6][7] Coordinating solvents like tetrahydrofuran (THF) or diethyl ether can compete for coordination to the magnesium, disrupting this organized transition state and leading to a less selective "open" transition state.[5][6][7]
-
Troubleshooting Protocol:
-
Switch to a Non-Coordinating Solvent: If you are using THF, try running the reaction in DCM or toluene. This is often the single most effective change for improving diastereoselectivity in Grignard additions.[7]
-
Solvent Effect Trade-off: Be aware that while non-coordinating solvents often improve diastereoselectivity, they can sometimes lead to lower yields or slower reaction rates.[5][6] A balance may need to be struck.
-
-
-
The Nature of the Organometallic Reagent: The choice of the metal counterion (e.g., Mg, Li, Zn) significantly influences the transition state geometry.
-
Causality: Grignard reagents (R-MgBr) generally show higher diastereoselectivity than organolithium (R-Li) or organocerium (R-Ce) reagents because magnesium has a strong propensity to form the chelated, cyclic transition state.[5][6]
-
Troubleshooting Protocol:
-
Grignard Reagents First: For additions of simple alkyl or aryl groups, Grignard reagents are typically the best choice for high diastereoselectivity.[5][6]
-
Lewis Acid Additives for Organolithiums: If you must use an organolithium reagent, the addition of a Lewis acid, such as AlMe₃ or Ti(OEt)₄, can sometimes help to pre-complex the imine and enforce a more rigid conformation, thereby improving selectivity.[2][5]
-
-
Data Summary: Solvent and Reagent Effects on Diastereoselectivity
| Reagent Type | Solvent | Typical Diastereoselectivity | Dominant Transition State |
| Grignard (R-MgBr) | Toluene, DCM | High to Excellent (>95:5 d.r.) | Cyclic (Chelated) |
| Grignard (R-MgBr) | THF, Et₂O | Moderate to Good (80:20 - 95:5 d.r.) | Mixture of Cyclic and Open |
| Organolithium (R-Li) | THF | Poor to Moderate | Acyclic (Open) |
| Organolithium + Lewis Acid | Toluene, DCM | Good to Excellent | Cyclic (Chelated) |
This table provides general trends; actual results will vary with specific substrates.
Diagram: Transition State Models
Sources
- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification Strategies for Ethanesulfinamide and Its Derivatives
Welcome to the technical support center for the purification of ethanesulfinamide and its derivatives. As vital chiral auxiliaries and building blocks in medicinal chemistry and drug development, the purity of these sulfinamides is paramount to the success of subsequent synthetic steps and the integrity of final compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: General Purification & Stability Issues
This section addresses foundational questions regarding the stability of sulfinamides and the primary purification methodologies.
Q1: My sulfinamide appears to be degrading during workup or purification. What are the likely causes and how can I prevent this?
Answer: Sulfinamide stability is a critical factor that can significantly impact yield and purity. The primary degradation pathways are hydrolysis under acidic conditions and oxidation.
-
Acid Sensitivity: Sulfinamides exhibit limited stability in acidic aqueous environments.[1] The S-N bond can be susceptible to cleavage under these conditions. During an aqueous workup, it is crucial to avoid strong acids or prolonged exposure to even mild acids. If an acidic wash is necessary, it should be performed quickly, at low temperatures, and immediately followed by neutralization.
-
Oxidation: The sulfur(IV) center in a sulfinamide is susceptible to oxidation to the corresponding sulfonamide (sulfur(VI)). This can be a significant issue if the crude reaction mixture contains residual oxidants. Furthermore, some sulfinamides can undergo slow oxidation upon prolonged exposure to air.[1]
-
Mitigation Strategy: Ensure your reaction is fully quenched to destroy any excess oxidizing agents. For storage, especially long-term, keep the purified compound in a cool, dry place, protected from light and preferably under an inert atmosphere like nitrogen or argon.[2]
-
Q2: What are the principal methods for purifying a crude ethanesulfinamide derivative?
Answer: The two most effective and commonly employed purification techniques for sulfinamides are column chromatography and recrystallization. The choice between them depends on the scale of the reaction, the physical properties of the compound (solid vs. oil), and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile method, suitable for both solid and oil products and effective at separating compounds with different polarities. It is particularly useful for removing baseline impurities or those with very different Rf values from your product.
-
Recrystallization: This is an ideal and highly efficient method for solid compounds, often yielding material of very high purity.[3] It is particularly effective at removing small amounts of impurities that are either highly soluble or insoluble in the chosen solvent system. For compounds with moderate enantiomeric excess, recrystallization can sometimes be used to upgrade to enantiopure material.[3]
Q3: What are the common impurities I should anticipate in my crude product?
Answer: Awareness of potential impurities is key to designing an effective purification strategy. Common impurities originate from starting materials, side reactions, or subsequent degradation.
-
Unreacted Starting Materials: Amines, organometallic reagents, or sulfinylating agents.
-
Reaction-Specific Byproducts: If using thionyl chloride in the synthesis, residual reagents can be an issue.[4] If oxalyl chloride is used, 1,2-diamide byproducts can form, which may co-elute with the desired sulfinamide during chromatography, complicating purification.[4]
-
Over-oxidation Products: As mentioned in Q1, the corresponding sulfonamide is a frequent impurity.[1]
-
Diastereomers: If a chiral amine or another chiral reagent is used, diastereomeric sulfinamides may be formed. These often require careful chromatographic separation.
Section 2: Troubleshooting Recrystallization
Recrystallization is powerful but can be challenging. This section addresses common pitfalls.
Q4: How do I select the best solvent for recrystallizing my sulfinamide derivative?
Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5]
-
Solvent Choice: For sulfinamides, which often possess both polar (S=O, N-H) and nonpolar (alkyl/aryl groups) regions, solvent mixtures are frequently effective.[5] Good starting points include:
-
Methodology: The goal is to dissolve the crude product in the minimum amount of the hot solvent or the "good" solvent of a pair (e.g., ethanol) to form a saturated solution.[5] If using a two-solvent system, you would then add the "anti-solvent" (e.g., water or hexanes) dropwise at the elevated temperature until persistent cloudiness is observed, then add a drop or two of the good solvent to clarify before cooling.
| Solvent System | Compound Polarity | Rationale |
| Isopropanol/Water | Moderately Polar | Isopropanol dissolves the sulfinamide, while water acts as an anti-solvent.[6] |
| Ethanol/Hexanes | Nonpolar to Moderately Polar | Ethanol dissolves the compound, and hexanes reduce the solubility upon cooling.[7] |
| Ethyl Acetate/Hexanes | Nonpolar to Moderately Polar | A very common system for a wide range of organic compounds. |
Q5: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid. This often happens when the solution is too concentrated, cools too quickly, or if the melting point of the solid is lower than the temperature of the solution.
Troubleshooting Steps:
-
Re-heat the Solution: Warm the mixture until the oil completely redissolves.[5]
-
Add More Solvent: Add a small amount of additional hot solvent to slightly dilute the solution.[5]
-
Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature undisturbed. Insulating the flask with a cloth or placing it in a warm water bath that cools gradually can promote proper crystal formation.[5]
-
Consider Solvent Change: If the problem persists, the solvent may be too nonpolar. Try a more polar solvent system.[5]
Q6: No crystals are forming, even after the solution has cooled completely. What is the problem?
Answer: The lack of crystal formation is typically due to one of two reasons: the solution is not saturated enough (too much solvent was used), or the solution is supersaturated but requires initiation.[5]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for crystallization.[5]
-
-
Reduce Solvent Volume: If induction fails, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.
Q7: My final yield after recrystallization is very low. How can I improve it?
Answer: While 100% recovery is not possible, several factors can be optimized to maximize yield.[8]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product. Excess solvent will keep more of your product dissolved even after cooling.[8]
-
Prevent Premature Crystallization: During a hot filtration step to remove insoluble impurities, the product can crystallize in the funnel. To prevent this, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[5]
-
Maximize Crystal Formation: After the solution has cooled to room temperature, place the flask in an ice bath for 15-30 minutes to further decrease the solubility of the compound and maximize precipitation.[5][8]
-
Washing: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.[8]
Section 3: Troubleshooting Column Chromatography
Column chromatography is a cornerstone of purification. This section provides solutions for common issues.
Q8: My sulfinamide is streaking or not moving from the baseline on a silica gel column. What should I do?
Answer: This issue almost always indicates that the mobile phase (eluent) is not polar enough to move the compound along the polar stationary phase (silica gel).
-
Solution: Gradually increase the polarity of your mobile phase.[2] For example, if you are using a 10:1 Hexane:Ethyl Acetate system, try moving to 5:1, then 2:1. If the compound is particularly polar, adding a small amount (0.5-2%) of methanol to the eluent can be very effective. This should be guided by prior thin-layer chromatography (TLC) analysis.
Q9: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution means the impurity has a polarity very similar to your target compound in the chosen solvent system.
Strategies for Improved Resolution:
-
Optimize the Solvent System: A thorough TLC analysis is crucial. Test a wide range of solvent systems with varying polarities and compositions (e.g., trying dichloromethane/methanol or toluene/ethyl acetate systems) to find one that maximizes the separation (ΔRf) between your product and the impurity.[2]
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient elution. This involves starting with a less polar eluent and gradually increasing its polarity over the course of the separation, which can effectively resolve closely eluting compounds.[2]
-
Try a Different Stationary Phase: If silica gel fails to provide adequate separation, consider an alternative. Alumina (which can be basic, neutral, or acidic) is a common choice. For certain derivatives, reverse-phase chromatography (using C18 silica) might be an option.[2]
Q10: I suspect my sulfinamide is decomposing on the silica gel column. Is this possible and how can I fix it?
Answer: Yes, this is a known issue. Standard silica gel is slightly acidic (pH ≈ 4-5) and can cause degradation of acid-sensitive compounds like sulfinamides.[2]
Solutions:
-
Neutralize the Silica: You can either use commercially available neutralized silica gel or, more commonly, add a small amount of a basic modifier like triethylamine (NEt3) or pyridine to your eluent system (typically 0.1-1% by volume). This deactivates the acidic sites on the silica surface.
-
Use Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for compounds that are unstable on silica.
-
Minimize Contact Time: Use flash chromatography with sufficient pressure to reduce the amount of time the compound spends on the column. Avoid letting a packed column sit with the compound loaded on it for extended periods.
Section 4: Chiral Purification Strategies
Many sulfinamides are chiral and used for stereoselective synthesis. Achieving high enantiomeric purity is often the ultimate goal.
Q11: How can I separate the enantiomers of my chiral ethanesulfinamide derivative?
Answer: The most powerful and widely used methods for enantioseparation are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[9][10]
-
Chiral HPLC/SFC: These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are particularly effective for sulfinamides.[9][10] SFC is often preferred for semi-preparative scale as it can allow for higher resolution in a shorter time.[10]
Q12: What are some good starting conditions for the chiral HPLC separation of sulfinamides?
Answer: Based on published literature, an excellent starting point for method development is to use a polysaccharide-based chiral column.
-
Recommended Columns: Chiralcel OD-H or Chiralpak AD-H are highly effective for a range of sulfinamide derivatives.[9]
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA) is a very common and effective mobile phase. A typical starting ratio would be 90:10 (n-hexane:IPA).[9] You can then adjust this ratio to optimize the separation; increasing the IPA content will generally decrease retention times but may also affect resolution.
Q13: I've noticed the enantiomeric excess (ee) of my compound decreases after purification on a standard silica gel column. Why is this happening?
Answer: This phenomenon is likely due to the Self-Disproportionation of Enantiomers (SDE) .[11] Even on an achiral stationary phase like silica gel, chiral molecules can form aggregates (dimers, trimers, etc.). The homochiral aggregates (e.g., R-R) and heterochiral aggregates (e.g., R-S) can have different physical properties and stabilities. This can lead to one enantiomer preferentially eluting or adhering to the column, resulting in different fractions having different enantiomeric excesses.[11]
Mitigation:
-
Be aware that this effect can occur.
-
Combine all fractions containing the product before assessing the final enantiomeric excess.
-
If the effect is severe, it may be necessary to use a different purification method or stationary phase.
Section 5: Experimental Protocols & Workflows
Purification Decision Workflow
The following diagram outlines a general workflow for deciding on a purification strategy for a crude sulfinamide product.
Caption: Decision workflow for sulfinamide purification.
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Determine an appropriate solvent or solvent system using small-scale tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and flask to remove them.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed.[8]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small portion of ice-cold solvent.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.
Troubleshooting Recrystallization Flowchart
Caption: Troubleshooting flowchart for no crystal formation.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and pack it evenly using gentle pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this to the top of the column.[2]
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions. You can run the column isocratically or using a gradient of increasing solvent polarity based on your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified sulfinamide.
References
- Zeng, Q., et al. (2018). Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. Journal of Chromatography A.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- Ciepielski, M., et al. (2018). Sulfinamide Crossover Reaction. ACS Omega.
- BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
- Google Patents. (1957). Sulfonamide purification process - US2777844A.
- Reddit. (2021). Is that possible to recrystallize sulfamic acid? - chemistry.
- Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry.
- Skibinski, R., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- Li, G., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
- De Klerck, K., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography A.
- BenchChem. (n.d.). Technical Support Center: Purification of S,S-dimethyl-N-phenylsulfoximide Derivatives. BenchChem.
Sources
- 1. Sulfinamide Crossover Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of different methods for ethanesulfinamide synthesis
Comparative Guide: Synthesis of Ethanesulfinamide ( )
Executive Summary & Strategic Context
Ethanesulfinamide (Ethylsulfinamide,
Unlike sulfonamides (S(VI)), which are highly stable, primary sulfinamides are chemically versatile but prone to oxidation and hydrolysis under acidic conditions. This guide compares three distinct methodologies for synthesizing ethanesulfinamide, evaluating them on yield, scalability, atom economy, and operational safety.
The Core Challenge: S(IV) Instability
The synthesis of ethanesulfinamide is complicated by the intermediate instability of ethanesulfinyl chloride and the potential for over-oxidation to ethanesulfonamide (CAS 1520-70-3). Successful protocols must control the oxidation state strictly at S(IV).
Comparative Analysis of Synthetic Methods
We evaluate three primary methodologies ranging from classical industrial routes to modern catalytic approaches.
Method A: Nucleophilic Substitution via Sulfinyl Chloride (Classical)
The standard industrial approach utilizing high-throughput reagents.
-
Mechanism: Oxidative chlorination of ethanethiol followed by ammonolysis.
-
Key Reagents: Ethanethiol (
), Sulfuryl Chloride ( ), Anhydrous Ammonia ( ).
Method B: Grignard Addition to N-Sulfinylamines (Precision/Chiral)
The "Willis/Ellman" type approach adapted for ethyl groups, offering high purity and potential for enantioselection.
-
Mechanism: Nucleophilic addition of ethylmagnesium bromide to a stable N-sulfinyl donor (e.g., N-sulfinyltritylamine or TIPS-NSO).
-
Key Reagents: Ethylmagnesium bromide (
), Trityl-NSO ( ).
Method C: Iron-Catalyzed Oxidative Amination (Green/Modern)
A one-pot catalytic route avoiding unstable chloride intermediates.
-
Mechanism: Iron-nitrene transfer to in-situ generated disulfides.[1]
-
Key Reagents: Ethanethiol, Hydroxylamine derivatives,
catalyst.
Performance Matrix
| Feature | Method A: Sulfinyl Chloride | Method B: Grignard/TrNSO | Method C: Fe-Catalyzed Oxidation |
| Yield (Typical) | 60–75% | 80–90% (Step 1) | 50–70% |
| Atom Economy | Moderate (Stoichiometric waste) | Low (Large protecting groups) | High (Catalytic) |
| Scalability | High (Industrial standard) | Low-Medium (Reagent cost) | Medium (Catalytic turnover) |
| Safety Profile | Poor (Exothermic, toxic gas) | Good (Standard organometallic) | Excellent (Mild conditions) |
| Purity Profile | Moderate (Sulfonamide byproduct) | High (Crystalline intermediates) | High (Specific activation) |
| Primary Use | Bulk preparation of racemic material | Library synthesis / Chiral targets | Green chemistry applications |
Deep Dive: Reaction Mechanisms & Workflows
Method A: The Sulfinyl Chloride Route
This method relies on the controlled chlorination of ethanethiol. The critical control point is temperature; if the reaction warms above -10°C during chlorination, the sulfinyl chloride (
Causality Insight: Acetic anhydride is often added to scavenge water and prevent hydrolysis of the sulfinyl chloride back to sulfinic acid, which drives the equilibrium toward the desired electrophile.
Figure 1: Reaction pathway for the Sulfinyl Chloride method involving unstable intermediates.
Method B: Trans-sulfinylation (The Willis Protocol)
This approach avoids the handling of volatile thiols and corrosive chlorides. By using a bench-stable "SO" donor (N-sulfinyltritylamine), the ethyl group is introduced via a Grignard reagent. This is the preferred method for medicinal chemistry libraries where purity is paramount.
Causality Insight: The bulky trityl group protects the nitrogen, preventing over-reaction. The S-N bond is cleaved subsequently under mild acidic conditions to reveal the primary sulfinamide.
Figure 2: Stepwise synthesis via N-sulfinyltritylamine, ensuring high fidelity of the S(IV) center.
Detailed Experimental Protocols
Protocol A: Synthesis via Sulfinyl Chloride (Scale-Up Optimized)
Best for: Producing >10g of material where chromatography is to be avoided.
Safety Warning:
-
Preparation of Sulfinyl Chloride:
-
Charge a 3-neck round bottom flask with Ethanethiol (6.2 g, 100 mmol) and Acetic Anhydride (10.2 g, 100 mmol) in
(100 mL). -
Cool the solution to -20°C using an acetone/dry ice bath.
-
Add Sulfuryl Chloride (
, 13.5 g, 100 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature below -10°C to prevent oxidation to sulfonyl chloride. -
Stir for 1 hour at -10°C. The solution should turn slightly yellow.
-
-
Ammonolysis:
-
Cool the mixture further to -78°C .
-
Bubble anhydrous Ammonia gas (
) into the solution vigorously for 30 minutes. A thick white precipitate of Ammonium Chloride ( ) will form immediately. -
Allow the reaction to warm to room temperature (RT) slowly over 2 hours.
-
-
Workup:
-
Filter off the solid
precipitate. -
Concentrate the filtrate under reduced pressure (keep bath temp < 35°C to avoid thermal decomposition).
-
Purification: The residue is often a waxy solid. Recrystallize from minimal Hexane/EtOAc or use flash chromatography (50% EtOAc/Hexane) if high purity is required.
-
Protocol B: Synthesis via N-Sulfinyltritylamine (High Purity)
Best for: Medicinal chemistry applications requiring high purity.
-
Reagent Setup:
-
Grignard Addition:
-
Add Ethylmagnesium bromide (3.0 M in ether, 3.5 mL, 10.5 mmol) dropwise.
-
Stir at -78°C for 2 hours. The color typically changes from orange to pale yellow.
-
Quench with saturated
solution (10 mL) and warm to RT. -
Extract with EtOAc (
mL), dry over , and concentrate to yield N-trityl ethanesulfinamide.
-
-
Deprotection:
-
Dissolve the intermediate in MeOH (20 mL).
-
Add TFA (2 mL) at 0°C. Stir for 1 hour.
-
Concentrate to dryness.
-
Neutralization: Dissolve residue in
, wash with saturated (carefully!), dry, and concentrate to yield pure Ethanesulfinamide .
-
References
-
Morandi, B. et al. (2021).[1] "Iron-Catalyzed Direct Synthesis of Primary Sulfinamides from Thiols." Journal of the American Chemical Society. Link (Demonstrates the oxidative amination route).
-
Willis, M. C. et al. (2022).[1] "N-Triisopropylsilyl Sulfinylamine: A Stable Reagent for the Synthesis of Primary Sulfinamides."[1][2] Angewandte Chemie International Edition. Link (Describes the modern trans-sulfinylation approach).
-
Ellman, J. A. et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews. Link (Foundational text on sulfinamide chemistry).
-
ChemicalBook. (2023). "Sodium Ethanesulfinate Properties and Data." Link (Reference for stable salt precursors).
-
PubChem. (2023). "Ethanesulfonamide (CAS 1520-70-3)."[3][4] Link (Distinction reference: Sulfonamide vs Sulfinamide).
Spectroscopic Validation of Ethanesulfinamide Purity: A Comparative Technical Guide
Core Directive & Executive Summary
The Challenge: Ethanesulfinamide (
The Solution: Standard purity assays (like melting point) are insufficient due to the structural similarity of the oxidation byproduct.[1] This guide establishes a spectroscopic triangulation method to rigorously confirm purity. We prioritize
Quick Comparison of Techniques
| Technique | Specificity for Sulfinamide | Sensitivity | Key Diagnostic Feature | Cost/Time |
| High (Gold Standard) | Medium | Diastereotopic methylene protons (ABX | Low / Fast | |
| FT-IR | Medium | Low | S=O stretch (~1050 cm | Very Low / Instant |
| LC-MS | High | Very High | Mass shift (+16 Da for impurity) | High / Slow |
Theoretical Grounding: The Chiral Sulfur Advantage
To validate ethanesulfinamide, one must exploit its stereochemical nature. Unlike the sulfonamide, the sulfinamide sulfur atom possesses a lone pair, creating a stable chiral center (even if the molecule is a racemate, the local environment is chiral).
-
Ethanesulfinamide (
): The sulfur is chiral.[1] Consequently, the adjacent methylene protons ( ) are diastereotopic .[1] They are chemically non-equivalent and will couple to each other as well as the methyl group, appearing as a complex multiplet (often a "doublet of quartets" or AB part of an ABX system).[1] -
Ethanesulfonamide (
): The sulfur is achiral (tetrahedral with two equivalent oxygens).[1] The methylene protons are enantiotopic (chemically equivalent in achiral solvents) and will appear as a standard quartet.[1]
Scientific Causality: The observation of a clean quartet in the methylene region is negative proof; it indicates the sample has oxidized to the sulfonamide. The observation of a complex multiplet is positive proof of the sulfinyl functionality.
Detailed Experimental Protocols
Protocol A: NMR Discrimination (Primary Method)
Objective: Quantify the ratio of sulfinamide (active) to sulfonamide (impurity) by integrating methylene signals.
Materials:
-
Sample: ~10 mg Ethanesulfinamide.
-
Solvent:
(Dry, acid-free to prevent hydrolysis).[1] -
Instrument: 400 MHz NMR or higher.
Workflow:
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
. Ensure the tube is capped immediately to prevent moisture absorption. -
Acquisition: Run a standard proton sequence (16 scans, d1=2s).
-
Analysis: Focus on the 2.5–3.5 ppm region.
Data Interpretation:
-
Ethanesulfinamide: Look for the methylene protons (
) at ppm.[1] They will not be a quartet. They will appear as two distinct multiplets due to geminal coupling ( Hz) and vicinal coupling to the methyl group ( Hz).[1] -
Ethanesulfonamide (Impurity): Look for a sharp quartet at
ppm ( Hz).[1] -
Calculation:
[1]
Protocol B: FT-IR Validation (Secondary Method)[1]
Objective: Confirm functional group status (S=O vs O=S=O).
Workflow:
-
Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the neat solid.[1]
-
Acquire spectrum from 4000 to 600 cm
.[1][2] -
Critical Region: Inspect 1000–1400 cm
.[1]
Diagnostic Bands:
-
Sulfinamide (Target): Strong band at 1030–1070 cm
(S=O stretching).[1] -
Sulfonamide (Impurity): Two strong bands at ~1150 cm
(sym SO ) and ~1320 cm (asym SO ).[1] -
Note: If the 1150/1320 bands are absent, the sample is free of significant oxidation.
Protocol C: LC-MS Trace Analysis (Tertiary Method)
Objective: Detect trace levels (<0.1%) of oxidation not visible by NMR.
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1]
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]
Target Ions:
-
Ethanesulfinamide:
Da ( ).[1] -
Ethanesulfonamide:
Da ( ).[1] -
Alert: Sulfinamides can sometimes oxidize on the column or in the source. Always run a blank and a fresh standard immediately before analysis to rule out artifactual oxidation.
Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming purity, prioritizing the most definitive techniques.
Figure 1: Decision tree for spectroscopic validation of ethanesulfinamide.
Structural Visualization
Understanding the source of the NMR complexity is vital for interpretation.
Figure 2: Structural comparison highlighting the chiral vs. achiral sulfur centers that dictate the NMR splitting patterns.[1]
References
-
Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.[1] Link[1]
- Context: Establishes the foundational properties of the sulfinyl group and its chiral stability.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3]
-
Context: Authoritative source for IR characteristic frequencies of sulfinyl (S=O) vs sulfonyl (SO2) groups.[1]
-
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.
- Context: Reference for NMR splitting patterns of diastereotopic protons in chiral environments.
-
PubChem Compound Summary. (2023). "Ethanesulfonamide (CAS 1520-70-3)."[1][4][5] National Center for Biotechnology Information. Link[1]
- Context: Provides spectral data for the primary impurity (sulfonamide)
Sources
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Ethanesulfinamide
Executive Summary
Immediate Action Required: Ethanesulfinamide must never be disposed of via sanitary sewer systems (sink drains) or general refuse.
While Ethanesulfinamide is often utilized as a chiral auxiliary or intermediate in pharmaceutical synthesis, its degradation products (sulfur oxides and nitrogen oxides) pose environmental and respiratory risks. All waste containing this compound must be routed through a High-Temperature Incineration stream via a licensed hazardous waste contractor.
Waste Stream Classification:
-
Primary: Non-Regulated Organic Waste (unless mixed with regulated solvents).
-
Secondary: Toxic (due to potential SOx/NOx release upon thermal decomposition).
Chemical Identity & Hazard Characterization
To ensure the safety of waste handling personnel and the integrity of the disposal vessel, researchers must understand the physicochemical properties of the waste.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Specification | Operational Implication |
| Chemical Name | Ethanesulfinamide | Use full name on tags; do not use abbreviations like "Et-Sulf."[1] |
| CAS Number | 13165-77-0 | Required for waste manifesting.[1] |
| Molecular Formula | C₂H₇NOS | High sulfur/nitrogen content requires scrubbed incineration.[1] |
| Physical State | Solid (typically) or Oil | Can be dissolved in compatible solvents for liquid waste streams.[1] |
| Acidity (pKa) | ~10-11 (Amide proton) | Weakly acidic; incompatible with strong bases and strong oxidizers.[1] |
| Combustion Byproducts | SO₂, NO₂, CO | Critical: Do not autoclave.[1] Thermal decomposition releases toxic gas. |
Pre-Disposal Protocol: Segregation & Packaging
The Principle of Chemical Compatibility
In waste management, causality is key . We segregate Ethanesulfinamide not just to follow rules, but to prevent thermodynamic events in the waste container. Sulfinamides possess a sulfur atom in an intermediate oxidation state (
-
Oxidizer Incompatibility: Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) can trigger exothermic oxidation, risking container rupture.[2]
-
Hydrolysis Risk: While relatively stable, prolonged exposure to strong acids in aqueous waste can lead to hydrolysis, releasing ethyl sulfinic acid and ammonium salts.
Step-by-Step Packaging Procedure
-
Select the Container:
-
Preferred: High-Density Polyethylene (HDPE) carboy or amber glass bottle.
-
Avoid: Metal containers (prevents potential corrosion from slow hydrolysis byproducts).
-
-
Solvent Compatibility Check:
-
If the Ethanesulfinamide is in solution, ensure the solvent is compatible with the "Organic Waste" stream.
-
Acceptable Solvents: Dichloromethane, Ethyl Acetate, Methanol, Ethanol.
-
Prohibited Mixtures: Do not mix with aqueous acidic waste or oxidizing cleaning solutions (e.g., Chromerge, Piranha).
-
-
Labeling (The "Chain of Custody"):
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for disposing of Ethanesulfinamide, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision logic for the segregation and packaging of Ethanesulfinamide waste streams.
Spill Contingency Plan
In the event of a benchtop spill of solid Ethanesulfinamide:
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[5]
-
Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel to minimize airborne particles.
-
Cleanup: Scoop material into a disposable container. Wipe the surface with a mild detergent solution.
-
Disposal: Place all cleanup materials (gloves, paper towels) into the solid hazardous waste container.
Regulatory Context & Rationale
The disposal mandate for incineration is driven by the Resource Conservation and Recovery Act (RCRA) principles regarding "Cradle-to-Grave" management.
-
Why not Landfill? Organic sulfur compounds can leach into groundwater or degrade anaerobically to produce odorous and toxic mercaptans.
-
Why Incineration? Commercial hazardous waste incinerators operate at temperatures >1000°C with gas scrubbers. This ensures the complete oxidation of the sulfinamide to CO₂, H₂O, N₂, and captures the resulting SO₂ (sulfur dioxide) in the scrubbing system, preventing acid rain precursors from entering the atmosphere.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Overview. EPA.gov. [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: Ethanesulfinamide. National Library of Medicine. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
